molecular formula C16H20N2O2 B11844685 N-Hexyl-8-hydroxyquinoline-7-carboxamide CAS No. 205040-37-5

N-Hexyl-8-hydroxyquinoline-7-carboxamide

Cat. No.: B11844685
CAS No.: 205040-37-5
M. Wt: 272.34 g/mol
InChI Key: GJOACPMKFNBRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-8-hydroxyquinoline-7-carboxamide is a chemical compound that belongs to the family of 8-hydroxyquinoline derivatives.

Preparation Methods

The synthesis of N-Hexyl-8-hydroxyquinoline-7-carboxamide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-Hexyl-8-hydroxyquinoline-7-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hexyl-8-hydroxyquinoline-7-carboxamide involves its ability to chelate metal ions. This chelation disrupts metal ion homeostasis in cells, leading to various biological effects. For example, in cancer cells, the compound can induce apoptosis by disrupting the balance of essential metal ions . The molecular targets and pathways involved include metal-dependent enzymes and proteins that play critical roles in cellular processes .

Comparison with Similar Compounds

N-Hexyl-8-hydroxyquinoline-7-carboxamide is unique among 8-hydroxyquinoline derivatives due to its specific hexyl substitution, which enhances its lipophilicity and biological activity. Similar compounds include:

These compounds share the core 8-hydroxyquinoline structure but differ in their substituents, which influence their specific properties and applications.

Properties

CAS No.

205040-37-5

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-hexyl-8-hydroxyquinoline-7-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-2-3-4-5-10-18-16(20)13-9-8-12-7-6-11-17-14(12)15(13)19/h6-9,11,19H,2-5,10H2,1H3,(H,18,20)

InChI Key

GJOACPMKFNBRGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.